4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
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Overview
Description
4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it suitable for applications in drug discovery, molecular biology studies, and materials science investigations.
Preparation Methods
The synthesis of 4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves multiple steps. The synthetic route typically includes the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Discovery: The compound is used in the development of new therapeutic agents, particularly for targeting specific molecular pathways.
Molecular Biology Studies: It is employed in studies involving protein-ligand interactions and enzyme inhibition.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
4-butoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also exhibit significant biological activity and are used in similar research applications.
4-(pyren-1-yl)-N-(pyridin-4-ylmethyl)butanamide: Another compound with comparable properties and applications in scientific research.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-2-3-19-34-24-13-9-21(10-14-24)27(31)29-23-11-15-25(16-12-23)35(32,33)30-18-5-4-8-26(30)22-7-6-17-28-20-22/h6-7,9-17,20,26H,2-5,8,18-19H2,1H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSJYAQIBBTNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.